2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C8H17BO3 . It is also known as Ethoxyboronic Acid Pinacol Ester .
Physical And Chemical Properties Analysis
2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a liquid at 20°C . It has a boiling point of 32°C at 5.3 mmHg , a flash point of 15°C , and a specific gravity of 0.94 . The refractive index is 1.41 .Scientific Research Applications
Organic Synthesis
- Summary of the Application : “2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organic intermediate with borate and sulfonamide groups . It’s an important intermediate in organic synthesis .
- Methods of Application : It can be synthesized through nucleophilic and amidation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
- Results or Outcomes : The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent . DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .
Polymer Science
- Summary of the Application : “2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Synthesis of Fluorenylborolane
- Summary of the Application : “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be used to prepare fluorenylborolane .
Synthesis of Conjugated Copolymers
- Summary of the Application : “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is employed in the synthesis of intermediates for generating conjugated copolymers .
Synthesis of Fluorenylborolane
- Summary of the Application : “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be used to prepare fluorenylborolane .
Synthesis of Conjugated Copolymers
Safety And Hazards
properties
IUPAC Name |
2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BO3/c1-6-10-9-11-7(2,3)8(4,5)12-9/h6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCHCIVACATJJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508219 | |
Record name | 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1126-93-8 | |
Record name | 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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